Type A Allatostatin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[1-[[1-[[1-[[2-[[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[2-[[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoylamino]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAFHXYVWUEZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H94N18O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quest for Juvenile Hormone Regulation

An in-depth technical guide on the history and discovery of Type A Allatostatin I (AST-A), tailored for researchers, scientists, and drug development professionals. This document details the seminal experiments that led to the isolation and characterization of the first AST-A peptide from the cockroach Diploptera punctata.

The allatostatins are a crucial family of neuropeptides in insects that regulate a wide array of physiological processes, most notably the biosynthesis of juvenile hormone (JH). Juvenile hormone is essential for controlling development, metamorphosis, and reproduction. The search for factors that inhibit JH production led to the discovery of the allatostatin family. The Type A allatostatins (AST-A), also known as the "p-type" or Diploptera punctata-type allatostatins (Dip-AST), were the first to be identified. They are characterized by a conserved C-terminal sequence, Tyr-Xaa-Phe-Gly-Leu-NH2 (YXFGL-NH2).

This guide provides a detailed account of the original discovery of Allatostatin I (Dip-AST I), focusing on the experimental methodologies, quantitative data, and the elucidation of its signaling pathway.

The Seminal Discovery: Isolation from Diploptera punctata

The foundational work on the discovery of AST-A was conducted by A.P. Woodhead, B. Stay, and their colleagues in the late 1980s. They successfully isolated and characterized a family of five allatostatins (Dip-AST I-V) from the brains of the viviparous cockroach, Diploptera punctata. The primary bioassay used to guide the purification process was the inhibition of JH synthesis by the corpora allata (CA), the glands responsible for producing JH.

The initial experiments involved the extraction of neuropeptides from thousands of cockroach brains, followed by a multi-step purification process to isolate the bioactive compounds.

Experimental Protocols: From Tissue to Peptide

The isolation of Dip-AST I was a meticulous process that relied on a combination of microdissection, chromatography, and sensitive bioassays.

Tissue Extraction and Preparation

-

Source: Brains, including the subesophageal ganglion, corpora cardiaca, and corpora allata, were dissected from 1- to 4-day-old virgin female Diploptera punctata.

-

Homogenization: The collected tissues (e.g., 2000 brains) were homogenized in an acidic solution (5% acetic acid or 0.1 M HCl) to extract the peptides and prevent degradation.

-

Initial Purification: The homogenate was centrifuged, and the resulting supernatant was passed through a Sep-Pak C18 cartridge to desalt the sample and enrich for hydrophobic molecules, including the neuropeptides. The peptides were then eluted with 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA).

Purification via High-Performance Liquid Chromatography (HPLC)

A multi-step HPLC protocol was essential for purifying the allatostatins to homogeneity.

-

Step 1: First Reverse-Phase HPLC (RP-HPLC): The initial Sep-Pak eluate was subjected to RP-HPLC on a C18 column. A shallow gradient of acetonitrile in 0.1% TFA was used to separate the complex mixture of peptides. Fractions were collected and tested for their ability to inhibit JH synthesis.

-

Step 2 & 3: Subsequent RP-HPLC Purifications: The bioactive fractions from the first HPLC run were further purified through two additional, distinct RP-HPLC steps. These steps utilized different column chemistries (e.g., C4) or different solvent systems (e.g., heptafluorobutyric acid instead of TFA) to achieve baseline separation of the individual allatostatin peptides. Each step was guided by the JH inhibition bioassay to track the active principles.

The overall workflow for the isolation and identification of Allatostatin I is depicted below.

Caption: Experimental workflow for the discovery of Allatostatin I.

Bioassay for Allatostatic Activity

The key to identifying the correct HPLC fractions was a highly sensitive in vitro radiochemical assay.

-

Gland Preparation: Corpora allata were dissected from 4-day-old virgin female cockroaches.

-

Incubation: Glands were incubated in a medium containing a radiolabeled precursor for JH synthesis, L-[methyl-³H]methionine.

-

Treatment: Aliquots from the HPLC fractions were dried, redissolved in the incubation medium, and added to the glands. Control glands received the medium without any peptide.

-

JH Extraction and Quantification: After incubation (typically 3 hours), the newly synthesized, radiolabeled JH was extracted from the medium using an organic solvent (e.g., isooctane). The amount of radioactivity in the organic phase was measured by liquid scintillation counting, providing a quantitative measure of JH synthesis.

-

Activity Measurement: A reduction in radioactivity compared to the control indicated the presence of an allatostatic factor.

Peptide Sequencing

Once a peptide was purified to homogeneity, its primary structure was determined using automated Edman degradation. This technique sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified. The C-terminal amidation (a common feature of neuropeptides) was inferred from the discrepancy between the measured molecular weight and the sequence data, and confirmed by synthesis.

Quantitative Data Summary

The purification and characterization of Dip-AST I yielded specific quantitative data that established its potent biological activity.

| Parameter | Value | Method | Reference |

| Molecular Weight | 1485 Da (calculated) | Amino Acid Sequencing | |

| Structure | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | Edman Degradation | |

| ED₅₀ (50% Inhibition) | ~5 x 10⁻¹⁰ M | In vitro JH Synthesis Assay | |

| Lowest Active Dose | 10⁻¹¹ M | In vitro JH Synthesis Assay | |

| HPLC Retention Time | Fraction 32 (Initial HPLC Run) | RP-HPLC (C18) |

Signaling Pathway of Type A Allatostatins

Subsequent research following the initial discovery elucidated the mechanism by which AST-A peptides exert their inhibitory effect on the corpus allatum.

AST-A peptides act via a specific G protein-coupled receptor (GPCR), known as the Allatostatin A receptor (AST-A R). Binding of the AST-A peptide to its receptor on the surface of the corpus allatum cells initiates an intracellular signaling cascade.

-

Receptor Activation: The AST-A ligand binds to the extracellular domain of the AST-A R.

-

G-Protein Coupling: The activated receptor couples to an inhibitory G-protein of the Gi/o family.

-

Downstream Effects: This coupling leads to two primary intracellular events:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunits can modulate the activity of ion channels, often leading to changes in intracellular Ca²⁺ levels, typically an increase via release from intracellular stores.

-

The net effect of this signaling cascade is the inhibition of the rate-limiting steps in the juvenile hormone biosynthetic pathway, resulting in a rapid decrease in JH production.

// Invisible edges for alignment Receptor -> G_beta_gamma [style=invis]; G_beta_gamma -> Ca_Store [label="Modulates", lhead=cluster_cytosol]; }

Caption: Allatostatin-A signaling pathway in a corpus allatum cell.Conclusion and Future Directions

The discovery of Allatostatin I from Diploptera punctata was a landmark achievement in insect endocrinology. It not only identified a key regulator of juvenile hormone but also established a robust experimental framework for the discovery of other neuropeptides. The detailed methodologies, from HPLC purification to bioassays, became standard techniques in the field. Understanding the structure of AST-A and its signaling pathway has paved the way for the development of novel pest management strategies and provided deeper insights into the complex neuroendocrine regulation of insect physiology. Professionals in drug development can leverage this knowledge to design peptide mimetics or receptor antagonists for targeted insect control.

An In-Depth Technical Guide to the Initial Isolation and Purification of Allatostatin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal methods used for the initial isolation and purification of Allatostatin I (AST-I), a neuropeptide inhibitor of juvenile hormone synthesis in insects. The protocols and data presented are based on the foundational research that first identified this important molecule, primarily from the cockroach Diploptera punctata.

Introduction

Allatostatin I is a member of the Allatostatin-A (AST-A) family of neuropeptides, characterized by a conserved C-terminal motif, Y/FXFGL-amide.[1][2] First isolated from the brain of the cockroach Diploptera punctata, AST-I was identified based on its potent ability to inhibit the synthesis of juvenile hormone (JH) by the corpora allata (CA), the endocrine glands responsible for JH production.[3][4] Juvenile hormones are crucial for regulating development, reproduction, and other physiological processes in insects, making their biosynthetic pathways, and the neuropeptides that regulate them, significant targets for research and the development of novel insect control agents.[5][6]

This guide details the original experimental workflow, from tissue collection to the purification of Allatostatin I, providing researchers with the fundamental knowledge of the techniques employed in its discovery.

Biological Material and Bioassay

The initial isolation of Allatostatin I relied on a robust source of the neuropeptide and a sensitive bioassay to track its activity throughout the purification process.

Biological Material

The primary source for the isolation of Allatostatin I was the brains, including the retrocerebral complexes, of the virgin female cockroach, Diploptera punctata.[3][7] This specific life stage and tissue were selected due to the relatively high and stable levels of allatostatic activity, providing a consistent starting material for purification.[3]

Bioassay for Allatostatic Activity

A highly sensitive in vitro radiochemical assay was employed to measure the inhibition of juvenile hormone synthesis by the corpora allata, thereby tracking the presence of Allatostatin I in fractions generated during purification.[3][8]

Experimental Protocol: In Vitro Radiochemical Bioassay

-

Gland Dissection: Corpora allata were dissected from reproductively active female Diploptera punctata.

-

Incubation Medium: The glands were incubated in a medium containing a radiolabeled precursor of juvenile hormone, L-[methyl-³H]methionine.[3]

-

Sample Application: Aliquots of fractions obtained from the purification steps were added to the incubation medium.

-

Quantification: After a set incubation period, the medium was collected, and the amount of radiolabeled juvenile hormone produced was quantified using techniques such as thin-layer chromatography followed by liquid scintillation counting.

-

Inhibition Calculation: A reduction in the synthesis of radiolabeled juvenile hormone in the presence of a sample fraction, compared to a control, indicated allatostatic activity. Any mean inhibition greater than 30% was typically considered significant.[9]

Purification of Allatostatin I

The purification of Allatostatin I from crude brain extracts was a multi-step process involving tissue homogenization followed by several rounds of reversed-phase high-performance liquid chromatography (RP-HPLC).[3][10]

Tissue Extraction

-

Homogenization: Brains from virgin female D. punctata were homogenized in an appropriate extraction solution, typically an acidic solvent to prevent proteolytic degradation and enhance peptide solubility.

-

Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the crude peptide extract, was collected for further purification.

Multi-Step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Successive rounds of RP-HPLC were the core of the purification strategy, separating peptides based on their hydrophobicity.

Experimental Protocol: RP-HPLC Purification

-

Step 1: Initial Separation (C18 Column)

-

Column: A preparative C18 reverse-phase column (e.g., Vydac).[3]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Gradient: A linear gradient of increasing acetonitrile concentration was used to elute the bound peptides.

-

Fraction Collection: Fractions were collected at regular intervals and assayed for allatostatic activity.

-

-

Step 2: Re-chromatography of Active Fractions (C18 Column)

-

Column: A C18 reverse-phase column.[3]

-

Gradient: A shallower gradient of acetonitrile was employed to achieve higher resolution of the active fractions from the first step.[3]

-

Fraction Collection and Bioassay: Fractions were again collected and tested for their ability to inhibit juvenile hormone synthesis.

-

-

Step 3: Final Purification (C8 Column)

-

Column: A reverse-phase C8 column.[3]

-

Gradient: A final linear acetonitrile gradient was used to purify the allatostatins to homogeneity.[3]

-

Monitoring: Elution was monitored by UV absorbance at 214 nm, and the purity of the final peak corresponding to Allatostatin I was confirmed by amino acid sequencing.

-

The following diagram illustrates the general workflow for the purification of Allatostatin I.

Quantitative Analysis of Purification

A purification table is essential for summarizing the efficiency of each step in the isolation process. It provides a quantitative measure of the increase in purity and the recovery of the target molecule. The following table is a representative summary based on the principles of protein purification.

| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Brain Extract | 1000 | 2000 | 2 | 100 | 1 |

| RP-HPLC (C18) - Step 1 | 100 | 1600 | 16 | 80 | 8 |

| RP-HPLC (C18) - Step 2 | 10 | 1200 | 120 | 60 | 60 |

| RP-HPLC (C8) - Step 3 | 0.5 | 800 | 1600 | 40 | 800 |

*A "Unit" of allatostatic activity is defined as the amount of material required to cause a 50% inhibition of juvenile hormone synthesis in the bioassay.

Structure and Activity

The primary structure of Allatostatin I was determined by Edman degradation to be a tridecapeptide with the following sequence:

Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ [4]

A critical feature for its biological activity is the amidation of the C-terminal leucine (B10760876) residue. Removal of this amide group results in a dramatic loss of inhibitory activity.[7]

Allatostatin I Signaling Pathway

Allatostatin I exerts its inhibitory effect on juvenile hormone synthesis by binding to a specific G-protein coupled receptor (GPCR) on the surface of corpora allata cells.[2][11] The signaling cascade is initiated upon ligand binding and proceeds as follows:

-

Receptor Binding: Allatostatin I binds to its cognate GPCR.

-

G-Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of an associated heterotrimeric G-protein, specifically a Gαi subunit. This causes the dissociation of the Gαi-GTP complex from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP complex interacts with and inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels ultimately leads to the inhibition of one or more key steps in the juvenile hormone biosynthetic pathway, resulting in a decreased output of juvenile hormone from the corpora allata.[8]

The following diagram illustrates the Allatostatin I signaling pathway.

Conclusion

The initial isolation and purification of Allatostatin I represented a significant advancement in insect endocrinology. The meticulous application of bioassays and multi-step RP-HPLC enabled the identification and characterization of this potent neuropeptide inhibitor of juvenile hormone synthesis. The experimental protocols and foundational data outlined in this guide provide a valuable resource for researchers in neurobiology, entomology, and drug development, offering insights into the pioneering work that paved the way for our current understanding of Allatostatin function and its potential applications.

References

- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. pnas.org [pnas.org]

- 4. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of allatotropin simulates reproductive diapause in the mosquito Culex pipiens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allatostatin - Wikipedia [en.wikipedia.org]

- 7. Identification of an allatostatin from adult Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of the role of cyclic nucleotides in allatostatin-induced inhibition of juvenile hormone biosynthesis in Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inter-organelle communication dynamically orchestrates juvenile hormone biosynthesis and female reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two new allatostatins from the brains of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

Type A Allatostatin I precursor protein identification

An In-depth Technical Guide to the Identification of Type A Allatostatin I Precursor Protein

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins (ASTs) are a diverse family of neuropeptides crucial for regulating a wide array of physiological processes in insects and other arthropods.[1] Initially discovered as inhibitors of Juvenile Hormone (JH) biosynthesis in the corpora allata, their functions are now known to be far more extensive.[1][2] There are three main types of allatostatins: A, B, and C, each with a unique evolutionary history and distinct structural characteristics.[1]

Type A Allatostatins (AstA), also known as FGLamide allatostatins, are characterized by a conserved C-terminal motif, Y/FXFGLamide.[1] These peptides are processed from a larger precursor protein and act as key modulators in processes such as feeding, digestion, gut motility, sleep, and metabolism.[3][4][5] The AstA signaling system, which includes the precursor protein, the mature peptides, and their G-protein coupled receptors (GPCRs), represents a promising target for the development of novel and specific insecticides.[1][2]

This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the this compound precursor protein and its associated signaling pathway. It covers bioinformatic prediction, biochemical isolation, molecular cloning, and functional characterization through receptor deorphanization.

The this compound Precursor Protein

The AstA precursor is a proprotein that undergoes a series of post-translational modifications to yield multiple active AstA neuropeptides.[6] This processing typically involves cleavage at specific sites, often marked by basic amino acid residues like lysine (B10760008) (K) and arginine (R), by prohormone convertases.[7]

Key Characteristics:

-

Signal Peptide: An N-terminal signal peptide directs the precursor protein to the secretory pathway.

-

Multiple Peptide Copies: The precursor typically contains multiple sequences for AstA peptides.

-

Cleavage Sites: Dibasic residues (e.g., KR, RR) often flank the peptide sequences, signaling for enzymatic cleavage.[7]

-

Amidation Signal: A C-terminal glycine (B1666218) residue is often present, which serves as a donor for C-terminal amidation, a common feature of active neuropeptides.

Data Presentation: Allatostatin A Peptides in Drosophila melanogaster

The fruit fly, Drosophila melanogaster, is a well-studied model organism for AstA signaling. Its single AstA precursor gene gives rise to four distinct AstA peptides.[1]

| Peptide Name | Sequence | Predicted Molecular Weight (Da) |

| AstA-1 | APSAYAFGL-NH₂ | 940.06 |

| AstA-2 | TPSGQRLYGFGL-NH₂ | 1284.45 |

| AstA-3 | DRLYSFGL-NH₂ | 954.11 |

| AstA-4 | EVVRYRFGL-NH₂ | 1136.34 |

Methodologies for Precursor Identification

The identification of neuropeptide precursors like AstA I can be approached through a combination of computational and experimental strategies.

Bioinformatic Prediction of Neuropeptide Precursors

With the availability of extensive genomic and transcriptomic data, in silico prediction has become a powerful first step. Machine-learning tools can screen entire proteomes to identify candidate neuropeptide precursors (NPPs) based on learned features.[7][8][9]

Experimental Protocol: NPP Prediction using NeuroPID

NeuroPID is a machine-learning classifier that identifies NPPs by recognizing biophysical and statistical properties that distinguish them from other proteins.[7]

-

Data Collection: Obtain proteome-scale, full-length protein sequences (Open Reading Frames - ORFs) from the target organism's genome or transcriptome.

-

Submission to NeuroPID: Submit the sequences to the NeuroPID web server. The tool analyzes features such as amino acid composition, cleavage site propensity, and signal peptide presence.[7][8]

-

Analysis of Output: The server provides a ranked list of candidate NPPs based on scores from multiple machine-learning models.[7]

-

Manual Curation: Manually examine the high-scoring candidates for key features of NPPs:

-

A predicted N-terminal signal peptide.

-

Presence of canonical dibasic cleavage sites (KR, RR, K, R).

-

Multiple copies of peptide sequences with a C-terminal glycine residue (for amidation).

-

Homology to known AstA peptides, particularly the Y/FXFGLamide motif.

-

Workflow for Bioinformatic NPP Prediction

Peptidomics: Biochemical Identification and Sequencing

Peptidomics is the large-scale study of peptides and provides direct evidence for the existence and sequence of mature neuropeptides. This approach involves tissue extraction, separation by chromatography, and analysis by mass spectrometry (MS).[6]

Experimental Protocol: Peptidomic Analysis of AstA

-

Tissue Dissection: Dissect tissues known to express AstA, such as the central nervous system (brain, ventral nerve cord) and the midgut, where enteroendocrine cells produce the peptide.[3][6]

-

Peptide Extraction: Homogenize the tissue in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid - TFA) to inactivate endogenous proteases and precipitate larger proteins. Centrifuge to collect the supernatant containing the peptide fraction.[6]

-

Solid-Phase Extraction (SPE): Clean up and concentrate the peptide extract using a C18 SPE cartridge. Elute the peptides with a high-organic solvent solution (e.g., 60% acetonitrile (B52724) in 0.1% TFA).

-

High-Performance Liquid Chromatography (HPLC): Fractionate the peptide mixture using reverse-phase HPLC. This separates peptides based on their hydrophobicity, reducing the complexity of the sample for MS analysis.

-

Mass Spectrometry (MS) Analysis: Analyze the HPLC fractions using tandem mass spectrometry (MS/MS).

-

Data-Dependent Acquisition (DDA): A common method where the most intense ions in a survey scan (MS1) are selected for fragmentation and analysis (MS2). This is effective for identifying abundant peptides.[6]

-

Data-Independent Acquisition (DIA): A method that fragments all ions within a specified mass range, allowing for more comprehensive and reproducible quantification, especially for low-abundance peptides.[6]

-

-

Data Analysis: Search the generated MS/MS spectra against a protein sequence database (which should include the predicted precursor sequences from the bioinformatic analysis). Software like PEAKS can be used for de novo sequencing if a database is unavailable.[10]

Workflow for Peptidomic Identification of AstA

Allatostatin A Signaling Pathway & Receptor Deorphanization

AstA peptides exert their effects by binding to specific GPCRs on target cells. In Drosophila, there are two known AstA receptors, AstA-R1 and AstA-R2, which are homologs of mammalian galanin and somatostatin (B550006) receptors.[1][3] Identifying these receptors (a process called deorphanization) is critical for understanding the peptide's function and for developing targeted drugs.

Allatostatin A Signaling

-

Binding: AstA peptide, released from neurons or enteroendocrine cells, binds to its cognate GPCR (AstA-R1 or AstA-R2) on the surface of a target cell.[3]

-

G-Protein Activation: Receptor activation triggers a conformational change, leading to the activation of an associated heterotrimeric G-protein (typically of the Gαi/o family).

-

Downstream Effects: The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channel activity, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]

-

Physiological Response: The culmination of these intracellular events leads to a physiological response, such as the inhibition of gut muscle contraction or the suppression of JH synthesis.[1]

Allatostatin A Signaling Pathway Diagram

Experimental Protocol: Receptor Deorphanization Assay

This protocol describes a common cell-based calcium mobilization assay used to identify the receptor for AstA.

-

Receptor Cloning: Clone the full-length coding sequence of a candidate orphan GPCR into a mammalian expression vector.

-

Cell Culture and Transfection: Culture a suitable cell line, such as HEK293 or CHO cells, that is engineered to express a promiscuous G-protein (e.g., Gα16) and a calcium indicator dye (e.g., Fluo-4 AM) or a bioluminescent reporter (e.g., aequorin). Transfect these cells with the vector containing the candidate receptor gene.

-

Ligand Application: Prepare a dilution series of synthetic AstA peptides.

-

Functional Assay: 48 hours post-transfection, apply the synthetic AstA peptides to the cells. Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader or luminometer.

-

Data Analysis: A significant, dose-dependent increase in intracellular calcium upon peptide application confirms that the candidate GPCR is a functional receptor for AstA. Calculate the EC₅₀ value (the concentration of peptide that elicits a half-maximal response) to quantify the receptor's sensitivity.

Workflow for GPCR Deorphanization

Conclusion and Future Directions

The identification of the this compound precursor protein is a multi-step process that integrates bioinformatics, peptidomics, molecular biology, and pharmacology. A thorough characterization of the AstA signaling system, from precursor to peptide to receptor, is essential for a complete understanding of its pleiotropic roles in insect physiology.[3] This knowledge is not only fundamentally important for neurobiology but also provides a powerful platform for the rational design of next-generation insecticides that are highly specific and environmentally safer than broad-spectrum pesticides.[2] Future research will likely focus on high-throughput screening of chemical libraries against AstA receptors and exploring the potential for RNA interference (RNAi) targeting the AstA precursor gene for pest management.[11]

References

- 1. Allatostatin - Wikipedia [en.wikipedia.org]

- 2. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NeuroPID: a classifier of neuropeptide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]

- 11. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Cloning of the Type A Allatostatin I Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and critical data points for the molecular cloning of the Type A Allatostatin I (AST-A) gene, a key neuropeptide in insects that regulates a variety of physiological processes. This document is intended to serve as a practical resource for researchers in entomology, neurobiology, and pharmacology, as well as professionals engaged in the development of novel insecticides and therapeutic agents.

Introduction to Allatostatin A

Allatostatin A (AST-A) is a pleiotropic neuropeptide that plays a crucial role in regulating insect physiology, including the inhibition of juvenile hormone biosynthesis, modulation of gut motility, and control of feeding behavior and sleep.[1] Structurally, AST-A peptides are characterized by a conserved C-terminal amino acid sequence of Y/FXFGL-amide. The diverse functions of AST-A make its gene a target of significant interest for both basic research and the development of targeted pest control strategies.

The molecular cloning of the AST-A gene is the foundational step for a deeper understanding of its function and regulation. This typically involves the isolation of messenger RNA (mRNA) from relevant insect tissues, reverse transcription to complementary DNA (cDNA), and subsequent amplification and characterization of the gene sequence. Due to the variability of the N-terminal region of the AST-A prepropeptide across different insect species, a common and effective strategy for cloning the gene involves the use of degenerate primers targeting the conserved C-terminal coding region, followed by Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequence.

Experimental Workflow Overview

The overall workflow for the molecular cloning of the AST-A gene can be conceptualized as a multi-step process, beginning with tissue collection and culminating in the sequencing and analysis of the full-length gene.

References

An In-depth Technical Guide to Type A Allatostatin I Amino Acid Sequence Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of Type A Allatostatin I (AstA-I) amino acid sequences, detailing their structural characteristics, signaling pathways, and the experimental protocols crucial for their study. AstA-I peptides are a family of pleiotropic neuropeptides in insects that play a significant role in inhibiting juvenile hormone synthesis, regulating feeding behavior, and modulating gut motility.[1][2] Their diverse functions make them a key target for novel insecticide development and for understanding fundamental insect physiology.

This compound: Structure and Diversity

Type A allatostatins are characterized by a highly conserved C-terminal motif: Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 (where Xaa is a variable amino acid).[3][4] These peptides are derived from a larger precursor protein that is post-translationally cleaved to produce multiple active peptide chains.[5] The amino acid sequences of AstA-I peptides exhibit considerable diversity across different insect species, which is believed to contribute to their functional specificity.

Amino Acid Sequence Data

The following table summarizes the amino acid sequences of several this compound peptides identified in various insect and crustacean species. This comparative data is essential for phylogenetic analysis, structure-activity relationship studies, and the design of specific agonists or antagonists.

| Species | Peptide Name/Identifier | Amino Acid Sequence |

| Diploptera punctata | Allatostatin 8 | Not specified in search results |

| Drosophila melanogaster | Drostatin-3 | Ser-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH2[6] |

| Drosophila melanogaster | Precursor Cleavage Products | The UniProt entry Q9VC44 for Drosophila melanogaster Allatostatin-A indicates the precursor is cleaved into 5 chains, but specific sequences for all are not detailed in the provided search results.[5] |

| Callinectes sapidus | Allatostatin A | H-Gly-Ser-Gly-Gln-Tyr-Ala-Tyr-Gly-Leu-Gly-Lys-Ala-Gly-Gln-Tyr-Ser-Phe-Gly-Leu-NH2[7] |

Note: This table is not exhaustive and represents a sample of publicly available sequences. Further database searches are recommended for a comprehensive species list.

Experimental Protocols for Amino Acid Sequence Analysis

The determination of the precise amino acid sequence of AstA-I peptides is fundamental to their characterization. The two primary methods for peptide sequencing are Edman degradation and mass spectrometry.

Edman Degradation Sequencing

Edman degradation is a classical chemical method that sequentially removes amino acids from the N-terminus of a peptide.[8][9][10]

Detailed Methodology:

-

Sample Preparation:

-

Purify the Allatostatin-A peptide to homogeneity using techniques like High-Performance Liquid Chromatography (HPLC).

-

Ensure the sample is salt-free. If necessary, perform buffer exchange or use a desalting column.

-

For proteins blotted onto a PVDF membrane, the membrane can be directly used in the sequencer.[11]

-

-

Coupling Reaction:

-

Cleavage Reaction:

-

Extraction and Conversion:

-

The ATZ-amino acid is selectively extracted with an organic solvent (e.g., ethyl acetate (B1210297) or chlorobutane).[1][10]

-

The remaining peptide, now one residue shorter, is collected for the next cycle.

-

The extracted ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[1][9][12]

-

-

Identification:

-

Repetitive Cycles:

Mass Spectrometry-Based Sequencing

Mass spectrometry (MS) has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures and post-translationally modified peptides.[8] The most common approach is tandem mass spectrometry (MS/MS).

Detailed Methodology:

-

Sample Preparation and Digestion:

-

The protein sample containing the Allatostatin-A precursor is first purified, often by gel electrophoresis (SDS-PAGE) or liquid chromatography.[13]

-

For proteins in a gel band, the band is excised, destained, and subjected to in-gel digestion. For liquid samples, in-solution digestion is performed.[13]

-

The protein is enzymatically digested into smaller peptides using a protease with known cleavage specificity, such as trypsin, which cleaves at the carboxyl side of lysine (B10760008) and arginine residues.[2]

-

-

Peptide Separation (LC-MS/MS):

-

The resulting peptide mixture is separated by reverse-phase HPLC, which separates peptides based on their hydrophobicity.[13]

-

The HPLC system is directly coupled to the mass spectrometer (online LC-MS/MS).

-

-

Ionization:

-

As peptides elute from the HPLC column, they are ionized. The two most common ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[13]

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

MS1 Scan: The mass spectrometer first performs a full scan to determine the mass-to-charge (m/z) ratio of all the peptide ions eluting at that time.

-

Precursor Ion Selection: One or more peptide ions of interest (precursor ions) are selected based on their intensity in the MS1 scan.

-

Fragmentation (Collision-Induced Dissociation - CID): The selected precursor ions are isolated and fragmented in a collision cell by colliding them with an inert gas (e.g., argon or helium). This typically breaks the peptide bonds, generating a series of fragment ions (product ions).[14]

-

MS2 Scan: The m/z ratios of the resulting product ions are measured in a second mass analyzer, generating an MS/MS spectrum.

-

-

Data Analysis and Sequence Determination:

-

The MS/MS spectrum contains a series of peaks corresponding to the fragment ions. The mass difference between adjacent peaks in a series (e.g., b-ions or y-ions) corresponds to the mass of a specific amino acid residue.

-

Database Searching: The experimental MS/MS spectrum is compared against theoretical spectra generated from a protein sequence database. A match identifies the peptide sequence.

-

De Novo Sequencing: If no database match is found, the amino acid sequence can be deduced directly from the pattern of fragment ions in the MS/MS spectrum.[2][14]

-

Allatostatin A Signaling Pathway

Allatostatin A peptides exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[3][6] In Drosophila melanogaster, two such receptors have been identified: Allatostatin Receptor 1 (AstA-R1 or DAR-1) and Allatostatin Receptor 2 (AstA-R2 or DAR-2).[15] These receptors show structural homology to the mammalian somatostatin, galanin, and opioid receptor families.[3][6]

Upon binding of an Allatostatin A peptide, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein of the Gi/Go class.[6] This activation leads to the dissociation of the Gα and Gβγ subunits. The Gβγ subunits can then directly interact with and open G-protein-gated inwardly rectifying potassium (GIRK) channels.[6] The resulting efflux of K+ ions leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential, thus mediating an inhibitory effect.

Allatostatin A Signaling Pathway

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the analysis of this compound peptides, from sample collection to sequence determination and functional analysis.

Experimental Workflow for AstA-I Analysis

References

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]

- 5. uniprot.org [uniprot.org]

- 6. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]

- 7. Allatostatin A peptide [novoprolabs.com]

- 8. How to Sequence a Peptide [biognosys.com]

- 9. ehu.eus [ehu.eus]

- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 11. cib.csic.es [cib.csic.es]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide Sequencing [ucimsf.ps.uci.edu]

- 15. sdbonline.org [sdbonline.org]

structural characterization of Type A Allatostatin I

A comprehensive guide to the structural attributes of Type A Allatostatin I (AST-I), this document provides an in-depth exploration for researchers, scientists, and professionals in drug development. AST-I, a member of the pleiotropic family of insect neuropeptides, plays a crucial role in the inhibition of juvenile hormone synthesis. This guide outlines its primary structure and delves into the methodologies employed for its characterization, alongside an examination of its signaling pathway.

Primary Structure

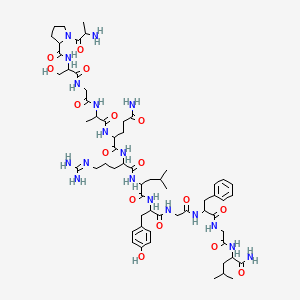

This compound is a tridecapeptide, meaning it is composed of 13 amino acid residues. Its sequence has been determined to be Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2.[1] A defining characteristic of Type A allatostatins is the conserved C-terminal motif, Y/FXFGL-amide.[2]

Table 1: Amino Acid Sequence of this compound

| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |

| 1 | Ala | A |

| 2 | Pro | P |

| 3 | Ser | S |

| 4 | Gly | G |

| 5 | Ala | A |

| 6 | Gln | Q |

| 7 | Arg | R |

| 8 | Leu | L |

| 9 | Tyr | Y |

| 10 | Gly | G |

| 11 | Phe | F |

| 12 | Gly | G |

| 13 | Leu | L |

| C-terminus | - | NH2 (Amidation) |

Secondary and Tertiary Structure

As of the latest available data, a definitive three-dimensional structure of this compound determined by X-ray crystallography or NMR spectroscopy has not been deposited in public databases such as the Protein Data Bank (PDB). Peptides of this size are often flexible in solution and may not adopt a single stable conformation, making crystallization for X-ray diffraction challenging. Conformational analysis of similar short peptides suggests they can exist as an ensemble of structures. For instance, studies on peptides containing Pro-Gly motifs, also present in Allatostatin I, indicate a propensity to form β-turns, which could be a structural feature of this neuropeptide.[3][4]

Experimental Protocols for Structural Characterization

The structural elucidation of neuropeptides like Allatostatin I involves a combination of techniques to determine the primary sequence and infer higher-order structures.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Allatostatin I for structural and functional studies is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol:

-

Resin Preparation: A Rink Amide resin is used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Leu-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the resin.

-

Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.

-

Cycle Repetition: The steps of Fmoc deprotection, amino acid coupling, and washing are repeated for each subsequent amino acid in the sequence (Gly, Phe, Gly, Tyr, etc.) until the full peptide chain is assembled.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry.

Mass Spectrometry for Sequencing

Mass spectrometry is a critical tool for confirming the molecular weight and determining the amino acid sequence of peptides like Allatostatin I.

Protocol:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and formic acid.

-

Ionization: The peptide solution is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured to confirm its molecular weight.

-

Tandem Mass Spectrometry (MS/MS): The ion corresponding to the peptide is isolated and subjected to fragmentation, usually through collision-induced dissociation (CID).

-

MS2 Analysis: The m/z ratios of the resulting fragment ions (b- and y-ions) are measured.

-

Sequence Interpretation: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

While a full 3D structure is not available, NMR spectroscopy can provide valuable information about the conformational preferences of Allatostatin I in solution.

Protocol:

-

Sample Preparation: A highly purified and concentrated sample of the peptide (typically 1-5 mM) is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and the overall dispersion of signals, which can indicate the presence of folded structures.

-

2D NMR Experiments: A series of two-dimensional NMR experiments are performed:

-

TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculations.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Structural Restraint Collection: NOE-based distance restraints and coupling constant-derived dihedral angle restraints are collected.

-

Structure Calculation: Computational methods, such as molecular dynamics simulations, are used to generate an ensemble of structures consistent with the experimental restraints.

Allatostatin A Signaling Pathway

Type A allatostatins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs). In Drosophila, two such receptors have been identified: Allatostatin A Receptor 1 (AstA-R1) and Allatostatin A Receptor 2 (AstA-R2). These receptors are homologous to mammalian galanin receptors.[2] The binding of Allatostatin I to its receptor initiates an intracellular signaling cascade.

Caption: Allatostatin I signaling pathway.

Workflow for Peptide Structural Characterization

Caption: Experimental workflow for peptide characterization.

References

- 1. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allatostatin - Wikipedia [en.wikipedia.org]

- 3. Conformational properties of the Pro-Gly motif in the D-Ala-l-Pro-Gly-D-Ala model peptide explored by a statistical analysis of the NMR, Raman, and Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

An In-depth Technical Guide to the Identification and Cloning of Type A Allatostatin I Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying, cloning, and characterizing Type A Allatostatin I (AstA-I) receptors, critical neuropeptide G-protein coupled receptors (GPCRs) in insects that regulate a multitude of physiological processes. This document outlines detailed experimental protocols, presents quantitative data for receptor-ligand interactions, and visualizes key workflows and signaling pathways to facilitate research and development in this area.

Introduction to Type A Allatostatin Receptors

Type A allatostatins (AstA) are a family of neuropeptides characterized by a conserved C-terminal motif, Y/FXFGL-amide. They are involved in regulating various physiological functions in insects, including feeding behavior, gut motility, and development.[1] The biological effects of AstA are mediated by specific GPCRs, primarily the Type A Allatostatin receptors (AstA-R). In many insect species, two subtypes of this receptor, AstA-R1 and AstA-R2, have been identified.[2] These receptors are homologous to mammalian galanin and somatostatin (B550006) receptors, making them potential targets for the development of novel and specific insecticides.[3]

Identification and Cloning of Allatostatin-A Receptors

The initial identification and cloning of AstA-R often rely on homology-based approaches, followed by rapid amplification of cDNA ends (RACE) to obtain the full-length coding sequence.

Experimental Protocol: Homology-Based Cloning using Degenerate PCR

This protocol describes the initial amplification of a partial AstA-R sequence from insect tissue.

Materials:

-

Total RNA extracted from the insect tissue of interest (e.g., brain, gut)

-

Reverse transcriptase (e.g., M-MLV Reverse Transcriptase)

-

Oligo(dT) primers or random hexamers

-

Degenerate PCR primers designed from conserved regions of known insect AstA-Rs

-

Taq DNA polymerase

-

dNTPs

-

PCR buffer with MgCl2

-

Agarose (B213101) gel electrophoresis equipment

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the target insect tissue using a standard protocol (e.g., TRIzol reagent).

-

Synthesize first-strand cDNA from 1-5 µg of total RNA using reverse transcriptase and oligo(dT) or random hexamer primers.

-

-

Degenerate PCR:

-

Design degenerate primers based on highly conserved transmembrane domains of known insect AstA-R sequences.

-

Set up the PCR reaction with the following components:

-

cDNA template

-

Forward degenerate primer (10 µM)

-

Reverse degenerate primer (10 µM)

-

Taq DNA polymerase

-

dNTP mix (10 mM)

-

PCR buffer (10x)

-

Nuclease-free water

-

-

Perform PCR with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension. The annealing temperature should be optimized, often starting at 5-10°C below the calculated lowest melting temperature (Tm) of the primers.

-

Analyze the PCR products on an agarose gel.

-

-

Sequencing and Analysis:

-

Excise the PCR product of the expected size from the gel and purify it.

-

Clone the purified fragment into a suitable vector (e.g., pGEM-T Easy).

-

Sequence the cloned insert and perform a BLAST analysis to confirm its identity as a putative AstA-R fragment.

-

Experimental Protocol: Rapid Amplification of cDNA Ends (RACE)-PCR

This protocol is used to obtain the full-length 5' and 3' ends of the AstA-R cDNA.

Materials:

-

Total RNA from the insect tissue of interest

-

5' and 3' RACE kits (e.g., SMARTer RACE cDNA Amplification Kit)

-

Gene-specific primers (GSPs) designed from the sequenced partial AstA-R fragment

-

PCR reagents

Methodology:

-

5' RACE:

-

Synthesize 5'-RACE-Ready first-strand cDNA from total RNA using the components provided in the kit and a 5'-RACE GSP designed to be antisense to the known partial sequence.

-

Perform PCR using a forward primer provided in the kit that anneals to the 5' anchor sequence and a reverse GSP.

-

Analyze the PCR product, clone, and sequence to obtain the 5' untranslated region (UTR) and the start of the coding sequence.

-

-

3' RACE:

-

Synthesize 3'-RACE-Ready first-strand cDNA using an oligo(dT)-containing primer provided in the kit.

-

Perform PCR using a forward GSP designed from the known partial sequence and a reverse primer from the kit that anneals to the anchor sequence at the 3' end.

-

Analyze, clone, and sequence the PCR product to obtain the 3' end of the coding sequence and the 3' UTR.

-

-

Full-Length Sequence Assembly:

-

Assemble the sequences from the initial PCR fragment and the 5' and 3' RACE products to obtain the full-length cDNA sequence of the AstA-R.

-

Experimental Workflow for Cloning Allatostatin-A Receptor

Heterologous Expression and Functional Characterization

To study the pharmacology and signaling of the cloned AstA-R, it is essential to express it in a heterologous system, such as Chinese Hamster Ovary (CHO) cells.

Experimental Protocol: Construction of Expression Vector and Transfection

Materials:

-

Full-length AstA-R cDNA

-

Mammalian expression vector (e.g., pcDNA3.1)

-

Restriction enzymes

-

T4 DNA ligase

-

CHO-K1 cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

Methodology:

-

Expression Vector Construction:

-

Amplify the full-length AstA-R coding sequence using PCR with primers containing appropriate restriction sites.

-

Digest both the PCR product and the mammalian expression vector with the corresponding restriction enzymes.

-

Ligate the digested insert into the linearized vector using T4 DNA ligase.

-

Transform the ligation product into competent E. coli and select for positive clones.

-

Isolate the plasmid DNA and confirm the correct insertion by sequencing.

-

-

Transfection of CHO-K1 Cells:

-

One day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 90-95% confluency at the time of transfection.

-

On the day of transfection, dilute the AstA-R expression plasmid and the transfection reagent separately in serum-free medium (e.g., Opti-MEM).

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-25 minutes to allow complex formation.

-

Add the DNA-transfection reagent complexes to the cells.

-

Incubate the cells for 24-48 hours before performing functional assays.

-

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, which is a hallmark of Gq-coupled GPCRs.

Materials:

-

Transfected CHO-K1 cells expressing AstA-R

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Allatostatin-A peptides (ligands)

-

Fluorescence plate reader

Methodology:

-

Cell Plating and Dye Loading:

-

Seed the transfected CHO-K1 cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Ligand Stimulation and Fluorescence Measurement:

-

Prepare serial dilutions of the Allatostatin-A peptides in HBSS.

-

Place the plate in a fluorescence plate reader.

-

Add the different concentrations of the ligands to the wells.

-

Measure the fluorescence intensity immediately and continuously for a set period to record the calcium influx.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each ligand concentration.

-

Plot the response against the logarithm of the ligand concentration to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.

-

Workflow for Functional Characterization of AstA-R

Quantitative Data on Receptor Activation

The following tables summarize the half-maximal effective concentrations (EC50) of various Allatostatin-A peptides on their receptors from different insect species.

Table 1: EC50 Values for Allatostatin-A Receptor Activation in Anopheles coluzzii [4]

| Ligand | Receptor | EC50 (M) |

| Ano_AST-A1 | GPRALS2 | 1.37 x 10-7 |

| Ano_AST-A2 | GPRALS2 | 1.47 x 10-8 |

Table 2: EC50 Values for Allatostatin-C Receptor Agonists in Thaumetopoea pityocampa [5][6]

| Ligand | Receptor | EC50 |

| AST-C peptide | AlstR-C | 0.623 nM |

| D074-0013 | AlstR-C | 1.421 µM |

| J100-0311 | AlstR-C | 5.662 µM |

| V029-3547 | AlstR-C | 8.174 µM |

Allatostatin-A Receptor Signaling Pathway

AstA receptors are known to couple to G-proteins of the Gq and Gi/o families. Activation of the receptor by an Allatostatin-A peptide leads to the dissociation of the G-protein subunits and the initiation of downstream signaling cascades.

Signaling through Gq:

-

The activated Gαq subunit stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.

-

DAG activates protein kinase C (PKC).

Signaling through Gi/o:

-

The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunits can also modulate the activity of various effector proteins, including ion channels.

Allatostatin-A Receptor Signaling Pathway

Conclusion

The identification and cloning of this compound receptors are fundamental steps toward understanding their physiological roles and for the development of novel insect control agents. The protocols and data presented in this guide provide a solid foundation for researchers in this field. Further investigations into the downstream signaling pathways and the development of high-throughput screening assays will be crucial for translating this basic research into practical applications for pest management and drug discovery.

References

- 1. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]

- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Allatostatin A Signaling Pathway: A Technical Guide for Researchers

Abstract

The Allatostatin A (AST-A) signaling system, a highly conserved neuropeptide pathway in invertebrates, plays a critical role in regulating a multitude of physiological processes, including feeding behavior, gut motility, growth, and sleep.[1] This technical guide provides an in-depth exploration of the AST-A signaling cascade, from ligand-receptor interactions to downstream cellular responses. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding and further investigation of this important signaling system. This document is intended to serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel insecticides and therapeutic agents.

Introduction to the Allatostatin A Neuropeptide Family

Allatostatin A (AST-A) peptides are characterized by a conserved C-terminal amino acid sequence of Y/FXFGL-amide.[1] They are part of a larger superfamily of neuropeptides that act as key modulators of various biological functions in arthropods. The pleiotropic nature of AST-A signaling underscores its importance in maintaining organismal homeostasis. In Drosophila melanogaster, the AST-A gene encodes a prepropeptide that is processed into four mature peptides: AST-A 1, 2, 3, and 4. These peptides are expressed in both the central nervous system and in enteroendocrine cells of the midgut, highlighting their dual role in neuronal signaling and as gut hormones.[1]

The Allatostatin A Receptors: Structure and Function

The biological effects of AST-A peptides are mediated by two G-protein coupled receptors (GPCRs) in Drosophila melanogaster: Allatostatin A Receptor 1 (AstA-R1, also known as DAR-1) and Allatostatin A Receptor 2 (AstA-R2, also known as DAR-2).[1][2] These receptors share sequence homology with the mammalian galanin and somatostatin (B550006) receptor families, suggesting an evolutionary conservation of this signaling system.[1][2]

-

AstA-R1 (DAR-1): This receptor was the first to be deorphanized and has been shown to couple to the Gi/Go class of G-proteins.[2] Activation of AstA-R1 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

AstA-R2 (DAR-2): Similar to AstA-R1, AstA-R2 is also a GPCR. Functional studies have shown that it can also couple to inhibitory G-proteins and can trigger intracellular calcium mobilization, suggesting potential coupling to both Gi/o and Gq pathways.[3]

The Allatostatin A Signaling Cascade

The binding of an AST-A peptide to its cognate receptor initiates a cascade of intracellular events that ultimately lead to a physiological response. The primary signaling pathway for AstA-R1 involves the inhibition of cAMP production, while AstA-R2 signaling can also involve changes in intracellular calcium levels.

Gi/o-Coupled Signaling Pathway

The canonical signaling pathway for AstA-R1, and likely one of the pathways for AstA-R2, is mediated by the Gi/o family of G-proteins. This pathway is sensitive to pertussis toxin, which ADP-ribosylates the α-subunit of Gi/o proteins, preventing their interaction with the receptor and thereby uncoupling the downstream signaling.[3]

Figure 1: Allatostatin A Gi/o-coupled signaling pathway.

Gq-Coupled Signaling Pathway (AstA-R2)

In addition to Gi/o coupling, AstA-R2 activation has been shown to induce intracellular calcium mobilization, which is indicative of Gq protein coupling.[3] This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.

Figure 2: Allatostatin A Gq-coupled signaling pathway (AstA-R2).

Quantitative Analysis of Ligand-Receptor Interactions

The potency of the four native Drosophila AST-A peptides has been characterized on both AstA-R1 and AstA-R2. The half-maximal effective concentration (EC50) values, which represent the concentration of a ligand that induces a response halfway between the baseline and maximum, are summarized below.

| Peptide | Receptor | EC50 Value (M) | Assay System | Reference |

| Drosophila AST-A (native mix) | AstA-R1 | 5.5 x 10-11 | Xenopus oocyte (GIRK assay) | Birgül et al., 1999[2] |

| Drostatin-A4 | AstA-R2 | 1.0 x 10-8 | CHO cells (bioluminescence) | Lenz et al., 2001 |

| Other Drostatin-A peptides | AstA-R2 | 8.0 x 10-8 | CHO cells (bioluminescence) | Lenz et al., 2001 |

Experimental Protocols for Pathway Elucidation

The functional characterization of the AST-A signaling pathway relies on a variety of in vitro and cell-based assays. Below are detailed protocols for the key experiments used to study AST-A receptor activation and downstream signaling.

Heterologous Expression of AST-A Receptors

To study the function of AST-A receptors in a controlled environment, their corresponding cDNAs are typically expressed in heterologous systems, such as Xenopus laevis oocytes or mammalian cell lines like Chinese Hamster Ovary (CHO) cells, which lack endogenous AST-A receptors.

Figure 3: Workflow for heterologous expression of AstA receptors.

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-proteins upon GPCR stimulation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Principle: In the inactive state, the G-protein α-subunit is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The use of [³⁵S]GTPγS allows for the accumulation of a stable, radioactive Gα-[³⁵S]GTPγS complex, which can be quantified.

Protocol Outline:

-

Membrane Preparation:

-

Culture CHO cells stably expressing the AstA receptor of interest.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes (5-20 µg of protein), [³⁵S]GTPγS (0.1-0.5 nM), GDP (10-100 µM), and varying concentrations of the AST-A peptide.

-

The assay buffer should contain 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA, pH 7.4.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

-

Plot the specific binding as a function of the AST-A peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Intracellular Calcium Mobilization Assay

This assay is used to detect the activation of Gq-coupled GPCRs by measuring changes in intracellular calcium concentrations using a fluorescent calcium indicator.

Principle: Activation of a Gq-coupled receptor leads to the release of Ca²⁺ from intracellular stores. A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, is pre-loaded into the cells. Upon binding to Ca²⁺, the dye's fluorescence properties change, which can be measured with a fluorescence plate reader.

Protocol Outline:

-

Cell Preparation:

-

Seed CHO cells stably expressing the AstA-R2 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1-2 hours at 37°C.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Record a baseline fluorescence reading.

-

Add varying concentrations of the AST-A peptide to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity after ligand addition.

-

Plot the ΔF as a function of the AST-A peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Physiological Roles and Implications for Drug Development

The AST-A signaling pathway is a key regulator of numerous physiological processes in insects, making it an attractive target for the development of novel pest control agents. The inhibitory effects of AST-A on feeding and gut motility suggest that agonists of AST-A receptors could be developed as anorectic agents for insect pests.[1] Conversely, antagonists could potentially be used to disrupt normal development and metabolism. Furthermore, the conservation of this pathway across a wide range of invertebrate species suggests that compounds targeting this system could have broad-spectrum activity.

Conclusion

The Allatostatin A signaling pathway is a complex and multifaceted system that plays a central role in invertebrate physiology. This guide has provided a comprehensive overview of the key components of this pathway, from the AST-A peptides and their receptors to the downstream signaling cascades. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers seeking to further elucidate the intricacies of AST-A signaling and to explore its potential as a target for novel therapeutic and pest management strategies. Future research in this area will undoubtedly continue to uncover the diverse roles of this fascinating neuropeptide system.

References

- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]

- 3. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Allatostatin A in Insect Development: A Technical Guide

Executive Summary

Allatostatin A (AST-A), also known as Allatostatin I, is a pleiotropic neuropeptide that plays a crucial role in regulating various physiological processes central to insect development. Initially identified for its role in inhibiting Juvenile Hormone (JH) biosynthesis in some insect orders, its functions are now understood to be far more diverse. This technical guide provides an in-depth overview of the physiological roles of AST-A, its signaling pathways, and key experimental methodologies used to elucidate its functions. Quantitative data from various studies are summarized for comparative analysis, and detailed protocols for critical experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of AST-A's multifaceted influence on insect development. This guide is intended to be a valuable resource for researchers in insect physiology and those involved in the development of novel insect control agents.

Introduction to Allatostatin A

Allatostatin A belongs to a family of neuropeptides characterized by a conserved C-terminal motif, Y/FXFGL-amide[1][2]. While the allatostatic (JH-inhibiting) function of AST-A is prominent in hemimetabolous insects like cockroaches and crickets, in many holometabolous insects, including the model organism Drosophila melanogaster, its primary roles are non-allatostatic[3][4]. AST-A is a classic brain-gut peptide, produced by both central neurons and enteroendocrine cells of the midgut, allowing it to act as both a neuromodulator and a hormone[1][3]. Its wide-ranging effects on feeding, metabolism, growth, and behavior make the AST-A signaling pathway a promising target for the development of novel insecticides.

Physiological Roles of Allatostatin A

AST-A's influence on insect development is extensive, impacting multiple interconnected physiological systems.

Regulation of Feeding Behavior

One of the most conserved functions of AST-A across many insect species is the inhibition of food intake[2][5]. In Drosophila, the activation of AST-A-expressing neurons potently suppresses feeding behavior[5][6][7]. This anorexigenic effect is not a result of metabolic changes that mimic satiety but rather appears to be a direct influence on the motivation to feed[5][8].

Inhibition of Juvenile Hormone Synthesis

In certain insect orders, particularly Dictyoptera and Orthoptera, AST-A is a potent inhibitor of Juvenile Hormone (JH) biosynthesis by the corpora allata[4][9][10]. JH is a critical hormone that regulates metamorphosis, reproduction, and diapause. By inhibiting JH synthesis, AST-A can significantly impact these developmental processes[4][10].

Modulation of Gut Motility and Enzyme Release